molecular formula C15H16O B175160 Bis(3-methylphenyl)methanol CAS No. 13389-72-5

Bis(3-methylphenyl)methanol

Cat. No.: B175160
CAS No.: 13389-72-5
M. Wt: 212.29 g/mol
InChI Key: CGPXLLRHBDRBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylphenyl)methanol is an organic compound with the molecular formula C15H16O It is characterized by the presence of two 3-methylphenyl groups attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)methanol can be synthesized through the Grignard reaction. The process involves the reaction of 3-methylphenylmagnesium bromide with benzaldehyde, followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Bis(3-methylphenyl)ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, Bis(3-methylphenyl)methane.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the 3-methylphenyl groups can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Bis(3-methylphenyl)ketone

    Reduction: Bis(3-methylphenyl)methane

    Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Bis(3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group in the methanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

  • Bis(3-chlorophenyl)methanol
  • Bis(3-methoxyphenyl)methanol
  • Bis(3-nitrophenyl)methanol

Comparison: Bis(3-methylphenyl)methanol is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions. Compared to Bis(3-chlorophenyl)methanol, it is less electron-withdrawing, making it more reactive in electrophilic aromatic substitution reactions. The presence of methyl groups also makes it more hydrophobic compared to Bis(3-methoxyphenyl)methanol.

Properties

IUPAC Name

bis(3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXLLRHBDRBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374374
Record name bis(3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-72-5
Record name 3-Methyl-α-(3-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13389-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis(3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-methylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
Bis(3-methylphenyl)methanol
Reactant of Route 3
Reactant of Route 3
Bis(3-methylphenyl)methanol
Reactant of Route 4
Reactant of Route 4
Bis(3-methylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
Bis(3-methylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
Bis(3-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.